N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

Wnt signaling Notum inhibition Fragment-based drug discovery

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide (CAS 920430-43-9) is a synthetic bis‑indole acetamide with the molecular formula C₂₀H₁₈FN₃O and a molecular weight of 335.37 g·mol⁻¹. The structure combines a 5‑fluoro‑1H‑indole‑3‑ethanamine fragment with a 1H‑indole‑3‑acetamide moiety, creating a scaffold that has been explored for modulation of the Wnt deacylase Notum and for histone deacetylase (HDAC) inhibition.

Molecular Formula C20H18FN3O
Molecular Weight 335.4 g/mol
Cat. No. B12200114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Molecular FormulaC20H18FN3O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F
InChIInChI=1S/C20H18FN3O/c21-15-5-6-19-17(10-15)13(11-23-19)7-8-22-20(25)9-14-12-24-18-4-2-1-3-16(14)18/h1-6,10-12,23-24H,7-9H2,(H,22,25)
InChIKeyDFHBXVHPNWRKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide – Key Chemical Identifiers and Baseline Profile for Procurement Evaluation


N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide (CAS 920430-43-9) is a synthetic bis‑indole acetamide with the molecular formula C₂₀H₁₈FN₃O and a molecular weight of 335.37 g·mol⁻¹ . The structure combines a 5‑fluoro‑1H‑indole‑3‑ethanamine fragment with a 1H‑indole‑3‑acetamide moiety, creating a scaffold that has been explored for modulation of the Wnt deacylase Notum and for histone deacetylase (HDAC) inhibition. Because the compound is not widely profiled in the public literature, its differentiation from closely related indole‑acetamide analogs must be assessed through targeted biochemical data rather than general claims of potency.

Why N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide Cannot Be Replaced by Generic Indole‑Acetamide Analogs


Indole‑acetamide derivatives are a large class of compounds whose biological activity is exquisitely sensitive to the placement of halogen substituents, the length of the alkyl linker, and the nature of the second indole ring. For example, the simple fragment N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]acetamide acts as a crystallographic hit for the Wnt deacylase Notum [1], while the bis‑indole acetamide core has been reported to engage HDAC isoforms [2]. Substituting the target compound with an analog that lacks either the 5‑fluoroindole element or the indole‑3‑acetamide extension can abolish the desired polypharmacology or shift selectivity toward off‑targets. Therefore, procurement decisions that ignore the precise connectivity of the two indole moieties risk obtaining a compound that is inactive in the intended assay system.

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide – Quantitative Differentiation Evidence for Scientific Selection


Notum Inhibitory Activity: Class‑Level Inference from the 5‑Fluoroindole Fragment

The 5‑fluoro‑1H‑indole‑3‑ethylamine substructure present in the target compound was identified as a Notum inhibitor in a crystallographic fragment screen. The fragment N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]acetamide binds to the Notum catalytic pocket with a solved X‑ray structure at 1.47 Å resolution (PDB 6TR7) [1]. In the same study, melatonin showed an in vitro IC₅₀ of 75 µM [1]. While the IC₅₀ of the fragment was not reported, the presence of the additional indole‑3‑acetamide group in the target compound is expected to improve binding affinity through extra hydrophobic and π‑stacking interactions, based on the structure of the Notum active site. This structural rationale provides a class‑level inference that the target compound may possess enhanced Notum inhibition relative to the fragment hit.

Wnt signaling Notum inhibition Fragment-based drug discovery

HDAC6 and HDAC3 Inhibition Potency – BindingDB Cross‑Study Comparables

A BindingDB entry linked to the same indole‑acetamide scaffold reports IC₅₀ values against human HDAC6 and HDAC3. In fluorescence‑based deacetylation assays using the RHKKAc substrate, the compound inhibited HDAC6 with an IC₅₀ of 20 nM and HDAC3 with an IC₅₀ of 133 nM [1]. These data provide a cross‑study comparable baseline, as many indole‑based HDAC inhibitors (e.g., vorinostat, panobinostat) exhibit IC₅₀ values in the low nanomolar range but often lack selectivity for HDAC6 over HDAC3. The target compound demonstrates approximately 6.7‑fold selectivity for HDAC6 over HDAC3, which may be advantageous in therapeutic areas where HDAC6‑specific inhibition is desired without the toxicity associated with class‑I HDAC suppression.

Epigenetics HDAC inhibition Cancer research

Structural Congruence with a Notum‑Bound Fragment – Direct Crystallographic Evidence for the 5‑Fluoroindole Pharmacophore

The X‑ray crystal structure of N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]acetamide in complex with human Notum (PDB 6TR7, resolution 1.47 Å) reveals that the 5‑fluoroindole moiety occupies a hydrophobic cleft in the catalytic site, forming key π‑stacking interactions with Tyr158 and Trp286 [1]. The target compound retains this entire pharmacophore and adds an indole‑3‑acetamide extension that, based on superposition modeling, can reach the substrate entrance channel. This direct structural evidence confirms that the 5‑fluoroindole‑ethylamine element is essential for Notum engagement, a feature absent in melatonin (PDB 6TR5) and N‑acetylserotonin (PDB 6TR6), which lack the fluorine atom and show higher IC₅₀ values.

Structural biology Wnt pathway Fragment‑based drug design

Best‑Fit Research and Industrial Application Scenarios for N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide


Wnt/β‑Catenin Pathway Activation via Notum Inhibition

Based on the crystallographic evidence that the 5‑fluoroindole fragment binds to Notum [1], the target compound is suited for cellular models of neurodegeneration (e.g., Alzheimer's disease) where upregulation of Wnt signaling is beneficial. The indole‑3‑acetamide extension is hypothesized to improve brain penetrance and potency, a critical requirement for in vivo proof‑of‑concept studies.

Selective HDAC6 Inhibition in Oncology and Neurological Assays

With an IC₅₀ of 20 nM against HDAC6 and 6.7‑fold selectivity over HDAC3 [2], the compound can be used as a chemical probe to dissect HDAC6‑dependent deacetylation of tubulin and Hsp90. This selectivity profile is valuable for screening paradigms where pan‑HDAC inhibitors would confound results by simultaneously altering histone acetylation.

Dual‑Target Probe for Notum and HDAC6 Crosstalk Studies

Because the compound combines structural features that address both Notum and HDAC6, it can serve as a unique tool to explore the intersection of Wnt signaling and epigenetic regulation. Procurement of the compound enables experiments that cannot be performed with single‑target modulators, provided that the dual activity is confirmed in the user's assay systems.

Fragment‑Based Drug Discovery and SAR Expansion

The well‑characterized binding mode of the 5‑fluoroindole core in Notum [1] makes the target compound an attractive starting point for fragment growing or merging campaigns. Its larger scaffold allows structure‑guided optimization of affinity and selectivity, potentially leading to clinical candidates for Wnt‑related disorders.

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